2-[(furan-2-ylmethyl)amino]-3-{(E)-[(furan-2-ylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with the molecular formula C20H18N4O3 and a molecular weight of 362.391 g/mol . This compound is notable for its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with furylmethyl groups and an imino linkage. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This core is then functionalized with furylmethyl groups through a series of reactions involving imino linkages. The exact synthetic routes and reaction conditions are proprietary and not widely published
Analyse Chemischer Reaktionen
2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The furylmethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies investigate its potential pharmacological properties.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s imino groups can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include:
- 2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[(2-furylmethyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-[(2-furylmethyl)amino]-3-((E)-{[(E)-2-furylmethyl]imino}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern and the resulting properties .
Eigenschaften
Molekularformel |
C20H18N4O3 |
---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N4O3/c1-14-5-2-8-24-19(14)23-18(22-12-16-7-4-10-27-16)17(20(24)25)13-21-11-15-6-3-9-26-15/h2-10,13,22H,11-12H2,1H3 |
InChI-Schlüssel |
DJPAXCSZPONJTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CO3)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.